N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide
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Overview
Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide is a chemical compound belonging to the quinoline derivative family Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom replacing one carbon atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide typically involves multiple steps, starting with the formation of the quinoline core followed by the introduction of the butyl group and the difluorobenzamide moiety. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of aniline derivatives with ketones to form quinoline structures.
Oxidation and Reduction Reactions: These steps are used to introduce and modify functional groups on the quinoline ring.
Amide Bond Formation: The final step involves the formation of the amide bond between the quinoline derivative and the difluorobenzamide moiety.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to reduce nitro groups to amines or to reduce carbonyl groups to alcohols.
Substitution Reactions: Substitution reactions can be used to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide, potassium hydroxide).
Major Products Formed:
Oxidation Products: Quinone derivatives, hydroxylated quinolines.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated quinolines, alkylated quinolines.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of various quinoline derivatives, which are valuable intermediates in organic synthesis. Biology: Quinoline derivatives have been studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: This compound and its derivatives are investigated for their potential therapeutic applications, such as in the treatment of infectious diseases and cancer. Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide: Similar structure with a chlorobenzamide moiety instead of difluorobenzamide.
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide: Similar structure with a methoxybenzamide moiety.
Uniqueness: The presence of the difluorobenzamide group in N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide provides unique chemical and biological properties compared to its analogs. The fluorine atoms can enhance the compound's stability and binding affinity to biological targets.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this intriguing compound.
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2/c1-2-3-11-24-17-9-8-14(12-13(17)7-10-18(24)25)23-20(26)19-15(21)5-4-6-16(19)22/h4-6,8-9,12H,2-3,7,10-11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNACVWAANMOZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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